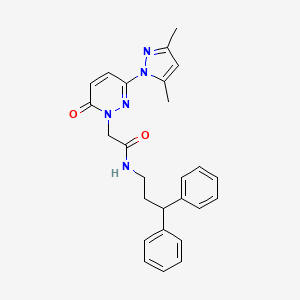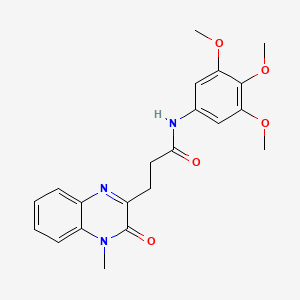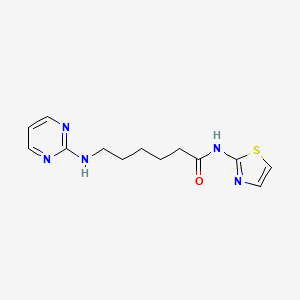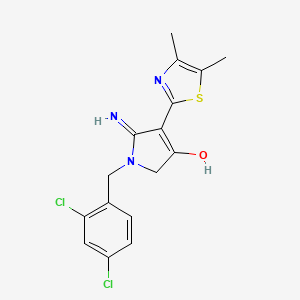
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
Structure: !Compound Structure)
IUPAC Name: N-(3,3-diphenylpropyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
This compound belongs to the class of pyrazolopyridazinones and combines elements from both pyrazole and pyridazinone. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: Undergoes oxidation at the pyrazole ring.
Reduction: Reduction of the pyridazinone moiety.
Substitution: Reacts with nucleophiles (e.g., amines) to form derivatives.
Common Reagents: Sodium hydride (NaH), hydrogen gas (H₂), and various nucleophiles.
Major Products: Derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure.
Biological Studies: Used to probe biological pathways and interactions.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: Likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its hybrid structure sets it apart.
Similar Compounds: Related pyrazolopyridazinones, such as analogs with different substituents.
: For more information, refer to scientific literature and databases.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C26H27N5O2/c1-19-17-20(2)31(28-19)24-13-14-26(33)30(29-24)18-25(32)27-16-15-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,17,23H,15-16,18H2,1-2H3,(H,27,32) |
InChI Key |
MRIQNQHAEGQIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10983544.png)
![1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B10983547.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983557.png)
![1-(4-Methoxyphenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10983562.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10983565.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B10983566.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10983574.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)
![ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983613.png)


